4,5-difluoroindolin-2-one
Overview
Description
4,5-difluoroindolin-2-one is a heterocyclic compound with the molecular formula C8H5F2NO. It is a derivative of oxindole, which is a common scaffold in many biologically active molecules.
Mechanism of Action
Target of Action
This compound, like many other indole derivatives, may interact with a variety of biological targets due to its aromatic heterocyclic structure
Mode of Action
Indole derivatives are known to interact with their targets through various mechanisms, including binding to receptors, inhibiting enzymes, or modulating signal transduction pathways . The specific interactions of 4,5-Difluorooxindole with its targets and the resulting changes in cellular processes remain to be elucidated.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The specific pathways affected by 4,5-Difluorooxindole and their downstream effects need further investigation.
Pharmacokinetics
Its molecular weight is 169.13 , which is within the range generally favorable for oral bioavailability.
Result of Action
As an indole derivative, it may exert a variety of biological effects depending on its specific targets and mode of action
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4,5-difluoroindolin-2-one typically involves the fluorination of oxindole derivatives. One common method is the transition metal-free photochemical C–F activation, which is a mild and operationally simple method to overcome the limitations associated with the preparation of fluorinated oxindole molecules by single C–F bond activation .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented.
Chemical Reactions Analysis
Types of Reactions: 4,5-difluoroindolin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxindole derivatives.
Reduction: Reduction reactions can convert this compound into other fluorinated indole derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxindole derivatives, while substitution reactions can produce a wide range of fluorinated compounds .
Scientific Research Applications
4,5-difluoroindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other fluorinated compounds
Comparison with Similar Compounds
Properties
IUPAC Name |
4,5-difluoro-1,3-dihydroindol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2NO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPHSWQGQCGBQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2F)F)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395648 | |
Record name | 4,5-DIFLUOROOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850429-64-0 | |
Record name | 4,5-DIFLUOROOXINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80395648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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